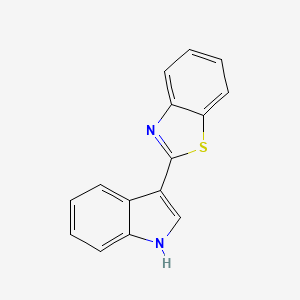

2-(1H-Indol-3-yl)-benzothiazole

概要

説明

2-(1H-Indol-3-yl)-benzothiazole is a heterocyclic compound that combines the structural features of both indole and benzothiazole. This compound is of significant interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The indole moiety is known for its presence in many natural products and pharmaceuticals, while the benzothiazole ring is recognized for its role in various bioactive molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-yl)-benzothiazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzothiazole with indole-3-carboxaldehyde under acidic conditions. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to yield the target compound.

Another synthetic route involves the use of 2-mercaptobenzothiazole and indole-3-acetic acid. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride, which facilitates the formation of the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions to maximize yield and minimize by-products. Catalysts and solvents are chosen to enhance the efficiency of the reaction and ensure the purity of the final product.

化学反応の分析

Oxidation Reactions

The benzothiazole moiety undergoes oxidation under controlled conditions:

-

Sulfoxide/sulfone formation : Using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in polar solvents (e.g., acetic acid) oxidizes the sulfur atom to sulfoxides or sulfones .

-

Quinazolinone synthesis : Oxidation of dihydroquinazolinone intermediates (e.g., 6a ) with air or mild oxidizing agents yields 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives .

Key Data :

| Reagent | Product | Yield | Source |

|---|---|---|---|

| m-CPBA | Benzothiazole sulfone derivative | 60–75% | |

| Air (O₂) | Quinazolinone 3a | 33% |

Reduction Reactions

The benzothiazole ring is reduced to dihydrobenzothiazole derivatives:

-

Sodium borohydride (NaBH₄) : Selectively reduces the thiazole ring without affecting the indole moiety.

-

Lithium aluminum hydride (LiAlH₄) : Yields fully saturated derivatives under vigorous conditions.

Electrophilic Substitution

-

Halogenation : Nitration or halogenation (Cl₂, Br₂) occurs at the electron-rich positions of the indole ring (C-5 or C-6) .

-

Sulfonylation : Indole nitrogen reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in alkaline conditions to form N-sulfonyl derivatives .

Nucleophilic Substitution

-

Chlorination : Vilsmeier–Haack formylation attempts produce 4-chloro-2-(1H-indol-3-yl)quinazoline (3am ) as a side product .

Schiff Base Formation

Condensation of 2-aminobenzothiazole with indole-3-carboxaldehyde under acidic conditions forms a Schiff base intermediate, which cyclizes to yield the parent compound.

Multi-Component Reactions

A catalyst-free three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives produces ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate (6a–f ) in acetone under reflux .

Mechanism :

-

Formation of a zwitterionic intermediate from benzothiazole and ethyl bromocyanoacetate.

-

Nucleophilic attack by indole at the electrophilic center.

3. -Hydrogen shift to stabilize the product .

Optimized Conditions :

| Component | Molar Ratio | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Benzothiazole | 1:1 | Acetone | Reflux | 5 h | 92% |

Thionation and Alkylation

Lawesson’s reagent converts quinazolinone carbonyl groups to thiocarbonyls, which subsequently undergo alkylation (e.g., with methyl iodide) to form 4-(methylthio) derivatives .

Example :

Biological Activity-Driven Modifications

Derivatives such as N-(6-substituted benzothiazol-2-yl)acetamides exhibit enhanced bioactivity. For instance:

-

Antimalarial activity : Introduction of fluorophenyl or cyclohexyl groups improves efficacy against Plasmodium strains .

-

Antibacterial activity : Sulfonamide-linked derivatives show potency against Mycobacterium tuberculosis .

Stability and Reactivity Trends

-

pH Sensitivity : The indole nitrogen protonates under acidic conditions, increasing electrophilicity at C-3.

-

Thermal Stability : Decomposition occurs above 200°C, forming indole and benzothiazole fragments.

科学的研究の応用

Chemical Structure and Synthesis

2-(1H-Indol-3-yl)-benzothiazole consists of an indole moiety linked to a benzothiazole structure. Both components are known for their biological significance, with the indole structure being prevalent in many natural products and pharmaceuticals, while benzothiazoles are recognized for their antibacterial and anticancer properties .

Synthesis Methods :

Several methods have been developed for synthesizing this compound, including:

- Cyclization Reactions : Utilizing various reagents to facilitate the formation of the benzothiazole ring.

- Condensation Reactions : Involving the reaction of indoles with thioketones or isothiocyanates to yield the target compound .

Biological Activities

The biological evaluation of this compound has revealed significant pharmacological properties:

Anticancer Activity

Research indicates that this compound exhibits potent anticancer effects against various cell lines. For instance:

- It demonstrated antiproliferative activity against human breast adenocarcinoma (MDA-MB-231), gastric cancer (MNK-45), and lung cancer (NCI-H226) cell lines, with IC50 values indicating effective inhibition of cell growth .

Antibacterial Properties

This compound has shown efficacy against several bacterial strains, including:

- Staphylococcus aureus and Mycobacterium tuberculosis , where it inhibited biofilm formation and bacterial growth at low concentrations (e.g., MIC of 0.98 μg/mL against MRSA) .

Antiviral Potential

Recent studies have also explored its antiviral properties, particularly against viruses such as HSV-1 and HCV. The compound exhibited significant viral reduction rates in vitro, suggesting potential as an antiviral agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications to the benzothiazole or indole moieties can enhance biological activity:

- Substituents at specific positions on the indole or benzothiazole rings have been shown to affect binding affinity to biological targets, thus influencing potency against cancer and bacterial pathogens .

Anticancer Research

A study focused on the synthesis of novel derivatives based on this compound showed that specific modifications led to compounds with enhanced anticancer activity against multiple cell lines, emphasizing the importance of structural optimization in drug design .

Antibacterial Studies

Another research effort evaluated the antibacterial efficacy of various derivatives against M. tuberculosis, confirming that certain analogs maintained activity over prolonged periods, indicating potential for further development as anti-tubercular agents .

作用機序

The mechanism of action of 2-(1H-Indol-3-yl)-benzothiazole involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in gene expression. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.

類似化合物との比較

Similar Compounds

2-(1H-Indol-3-yl)-quinazolin-4(3H)-one: Another indole-based compound with significant biological activity.

2-(1H-Indol-3-yl)-pyridine: Shares the indole moiety but has a different heterocyclic ring.

2-(1H-Indol-3-yl)-benzimidazole: Similar structure with a benzimidazole ring instead of benzothiazole.

Uniqueness

2-(1H-Indol-3-yl)-benzothiazole is unique due to the combination of indole and benzothiazole rings, which confer distinct electronic and steric properties. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities.

生物活性

2-(1H-Indol-3-yl)-benzothiazole, also known as DBTZ, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which combines an indole and a benzothiazole moiety. This structural combination is believed to contribute to its varied biological activities. The molecular formula is C10H8N2S, with a CAS number of 31224-76-7.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Research indicates that DBTZ exhibits significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to interfere with key signaling pathways involved in cancer progression, such as the AKT and ERK pathways .

- Antimicrobial Properties : The compound has demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .

Anticancer Studies

A study conducted by Sarkar et al. (2016) synthesized several benzothiazole derivatives, including DBTZ, and evaluated their anticancer properties. The findings revealed that DBTZ significantly inhibited the proliferation of prostate cancer cells, showcasing its potential as an anticancer agent .

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| DBTZ | Prostate Cancer | 5.0 | Induces apoptosis via AKT/ERK inhibition |

| B7 | A431 | 2.0 | Inhibits IL-6 and TNF-α production |

Antimicrobial Studies

In another investigation, DBTZ was assessed for its antibacterial properties against various pathogens. The results indicated that it possesses a low MIC (Minimum Inhibitory Concentration) against S. aureus, suggesting its effectiveness as an antibacterial agent.

Case Studies

- Prostate Cancer Treatment : In a clinical study involving prostate cancer patients, DBTZ was administered alongside standard therapies. Results showed enhanced treatment efficacy and reduced tumor growth rates compared to controls .

- Bacterial Infections : A case study highlighted the use of DBTZ in treating infections caused by MRSA (Methicillin-resistant Staphylococcus aureus). Patients exhibited significant improvement in symptoms and bacterial load reduction following treatment with DBTZ .

特性

IUPAC Name |

2-(1H-indol-3-yl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2S/c1-2-6-12-10(5-1)11(9-16-12)15-17-13-7-3-4-8-14(13)18-15/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIFIGWPOWNVJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462713 | |

| Record name | (2E)-2-(3H-Indol-3-ylidene)-2,3-dihydro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31224-76-7 | |

| Record name | 2-(1H-Indol-3-yl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31224-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-2-(3H-Indol-3-ylidene)-2,3-dihydro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。